4-Isoquinolinol, 1,2,3,4-tetrahydro-1-phenyl-, trans-
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Overview
Description
4-Isoquinolinol, 1,2,3,4-tetrahydro-1-phenyl-, trans- is a synthetic compound characterized by its unique molecular structure, which includes a 1,2,3,4-tetrahydroisoquinoline ring fused with a phenyl group . This compound plays a crucial role in the development of medications, particularly in the synthesis of Solifenacin metabolites .
Preparation Methods
The synthesis of 4-Isoquinolinol, 1,2,3,4-tetrahydro-1-phenyl-, trans- involves several synthetic routes and reaction conditions. One common method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate 3,4-dihydro isoquinoline derivatives . Industrial production methods often utilize similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Isoquinolinol, 1,2,3,4-tetrahydro-1-phenyl-, trans- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of isoquinoline derivatives, while reduction can yield tetrahydroisoquinoline derivatives .
Scientific Research Applications
4-Isoquinolinol, 1,2,3,4-tetrahydro-1-phenyl-, trans- has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various pharmaceuticals, including Solifenacin metabolites . In biology, it has been studied for its potential neuroprotective effects and its role as a dopamine β-hydroxylase inhibitor . In medicine, it is being explored for its potential use in the treatment of neurodegenerative disorders such as Parkinson’s disease . Additionally, it has applications in the industry as a building block for the synthesis of other complex organic molecules .
Mechanism of Action
The mechanism of action of 4-Isoquinolinol, 1,2,3,4-tetrahydro-1-phenyl-, trans- involves its interaction with various molecular targets and pathways. It exerts its effects by inhibiting the activity of dopamine β-hydroxylase, an enzyme involved in the biosynthesis of norepinephrine from dopamine . This inhibition leads to an increase in dopamine levels, which can have neuroprotective effects and potentially alleviate symptoms of neurodegenerative disorders . The compound’s unique structure allows it to interact with specific receptors and enzymes, making it a valuable tool in medicinal chemistry research .
Comparison with Similar Compounds
4-Isoquinolinol, 1,2,3,4-tetrahydro-1-phenyl-, trans- can be compared with other similar compounds, such as 1,2,3,4-tetrahydroisoquinoline and its derivatives . These compounds share a similar core structure but differ in their substituents and functional groups. The uniqueness of 4-Isoquinolinol, 1,2,3,4-tetrahydro-1-phenyl-, trans- lies in its specific phenyl substitution, which imparts distinct chemical and biological properties . Other similar compounds include 1-phenyl-1,2,3,4-tetrahydroisoquinoline and 1,2,3,4-tetrahydroisoquinoline .
Properties
Molecular Formula |
C15H15NO |
---|---|
Molecular Weight |
225.28 g/mol |
IUPAC Name |
(1S,4S)-1-phenyl-1,2,3,4-tetrahydroisoquinolin-4-ol |
InChI |
InChI=1S/C15H15NO/c17-14-10-16-15(11-6-2-1-3-7-11)13-9-5-4-8-12(13)14/h1-9,14-17H,10H2/t14-,15+/m1/s1 |
InChI Key |
CJDAAEDVKRKQSN-CABCVRRESA-N |
Isomeric SMILES |
C1[C@H](C2=CC=CC=C2[C@@H](N1)C3=CC=CC=C3)O |
Canonical SMILES |
C1C(C2=CC=CC=C2C(N1)C3=CC=CC=C3)O |
Origin of Product |
United States |
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